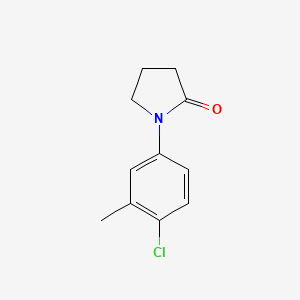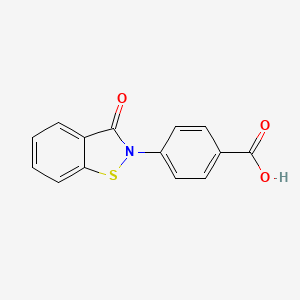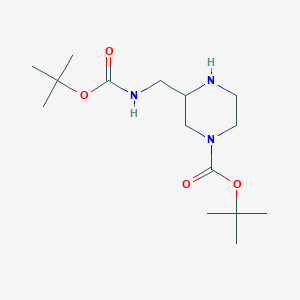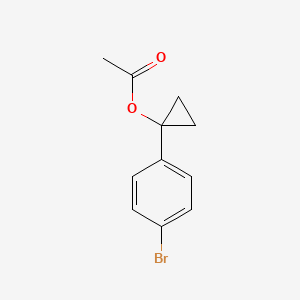
1-(4-Bromophenyl)cyclopropyl Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)cyclopropyl Acetate is an organic compound characterized by a cyclopropyl ring attached to a 4-bromophenyl group and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)cyclopropyl Acetate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of aryl bromides with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide . This method produces cyclopropyl arenes in good yields. Another method involves the use of Grignard reagents and aryl bromides under similar conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, utilizing efficient catalytic systems and controlled reaction conditions to ensure consistent product quality .
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)cyclopropyl Acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The acetate ester can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products
Substitution: Products include various substituted phenylcyclopropyl acetates.
Oxidation: Major products are carboxylic acids.
Reduction: Reduced derivatives of the original compound.
科学的研究の応用
1-(4-Bromophenyl)cyclopropyl Acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromophenyl)cyclopropyl Acetate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)cyclopropyl Acetate
- 1-(4-Fluorophenyl)cyclopropyl Acetate
- 1-(4-Methylphenyl)cyclopropyl Acetate
Uniqueness
1-(4-Bromophenyl)cyclopropyl Acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
特性
分子式 |
C11H11BrO2 |
|---|---|
分子量 |
255.11 g/mol |
IUPAC名 |
[1-(4-bromophenyl)cyclopropyl] acetate |
InChI |
InChI=1S/C11H11BrO2/c1-8(13)14-11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 |
InChIキー |
LKWQFNNNXLDLTD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1(CC1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
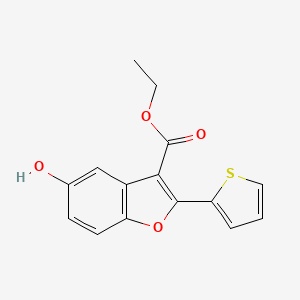
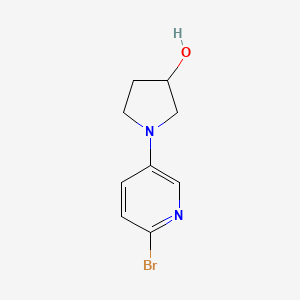
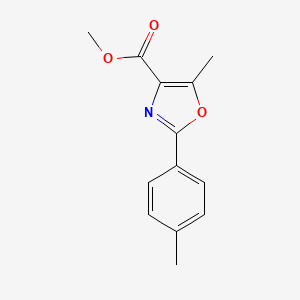
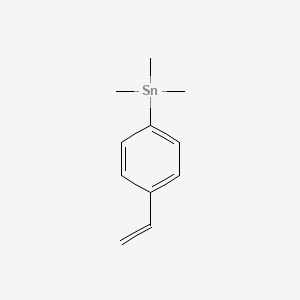

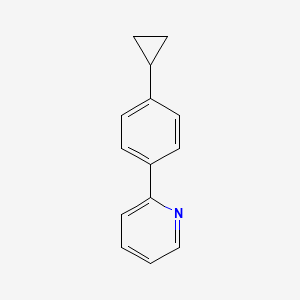
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)
